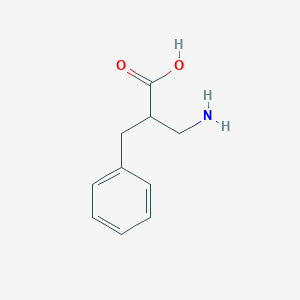

3-Amino-2-benzylpropanoic acid

Vue d'ensemble

Description

3-Amino-2-benzylpropanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of propanoic acid, featuring an amino group and a benzyl group attached to the second and third carbon atoms, respectively

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Amino-2-benzylpropanoic acid can be synthesized through several methods. One common approach involves the reductive amination of 2-benzylpropanoic acid. This process typically uses a reducing agent such as sodium cyanoborohydride in the presence of an amine source like ammonium acetate. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of a precursor compound, such as 2-benzyl-3-nitropropanoic acid. This method utilizes a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature to achieve the reduction of the nitro group to an amino group.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form derivatives with different functional groups, such as amines or alcohols.

Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed:

Oxidation: Products may include 3-nitro-2-benzylpropanoic acid or other oxidized derivatives.

Reduction: Products can include 3-amino-2-benzylpropanol or other reduced forms.

Substitution: Products may include halogenated derivatives or other substituted compounds.

Applications De Recherche Scientifique

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

- Building Block : 3-Amino-2-benzylpropanoic acid serves as a crucial building block in SPPS, allowing for the efficient assembly of complex peptide sequences.

- Protecting Group : The compound can be used with protecting groups such as Fmoc (fluorenylmethoxycarbonyl), which stabilizes the amino group during chemical reactions, facilitating the synthesis process.

Case Study: Synthesis Efficiency

A study demonstrated that using this compound in SPPS resulted in high yields and purity of synthesized peptides, showcasing its effectiveness as a building block for peptide assembly.

Drug Development

Peptide-Based Therapeutics

- Targeting Biological Pathways : The compound is explored for creating peptide-based drugs that can specifically target biological pathways, enhancing therapeutic efficacy.

- Neuroscience Applications : Derivatives of this compound have been investigated for their potential in developing neuropeptides that could influence brain functions, suggesting therapeutic avenues for neurological disorders.

Comparative Binding Affinities

In studies comparing various compounds, derivatives of this compound exhibited favorable binding characteristics to target proteins, which could be leveraged in drug design.

Bioconjugation

Improving Drug Delivery Systems

The compound aids in attaching biomolecules to surfaces, enhancing drug delivery systems and diagnostic tools. Its unique structure allows for effective conjugation strategies that can improve the stability and efficacy of therapeutic agents.

Mécanisme D'action

The mechanism of action of 3-amino-2-benzylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzyl group can participate in hydrophobic interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to diverse biological effects.

Comparaison Avec Des Composés Similaires

2-Amino-3-phenylpropanoic acid: This compound is structurally similar but lacks the benzyl group.

3-Amino-2-phenylpropanoic acid: Similar in structure but with a phenyl group instead of a benzyl group.

Uniqueness: 3-Amino-2-benzylpropanoic acid is unique due to the presence of both an amino group and a benzyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Activité Biologique

3-Amino-2-benzylpropanoic acid (ABPA) is a chiral β-amino acid with significant biological activity and potential applications in pharmaceuticals and biochemistry. This compound, characterized by its unique structural features, has been the subject of various studies aimed at understanding its mechanisms of action, therapeutic potential, and interactions within biological systems.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁NO₂

- Molecular Weight : 179.22 g/mol

- Structure : ABPA consists of a benzyl group attached to the second carbon of the propanoic acid chain, with an amino group on the third carbon. This configuration contributes to its distinct biological properties and interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:

- Enzyme Interaction : ABPA can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. Its amino and carboxylic acid groups allow it to interact with active sites, potentially altering enzyme conformation and activity.

- Neurotransmitter Analog : Research suggests that ABPA may mimic natural neurotransmitters, impacting neurotransmitter synthesis pathways. This property makes it a candidate for studying neurological disorders and developing neuroprotective agents .

Neuroprotective Effects

Studies indicate that both enantiomers of this compound exhibit neuroprotective properties. For instance:

- (R)-3-Amino-2-benzylpropanoic Acid Hydrochloride : Demonstrated potential in protecting neuronal cells from oxidative stress, suggesting its role in preventing neurodegenerative diseases.

Antioxidant Activity

ABPA has been shown to possess antioxidant properties, which are crucial for mitigating oxidative damage in cells. This activity is linked to its ability to scavenge free radicals and reduce oxidative stress markers in various biological systems .

Applications in Research and Medicine

This compound has diverse applications across several fields:

- Peptide Synthesis : As a precursor for synthesizing peptides and proteins, ABPA enhances the stability and bioactivity of resulting compounds, making it valuable in drug development .

- Pharmaceutical Development : Investigated for its therapeutic potential in treating conditions such as neurodegeneration and metabolic disorders due to its unique interaction with neurotransmitter systems .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-3-Amino-2-benzylpropanoic acid | C₉H₁₁NO₂ | Different stereochemistry affecting biological activity |

| Phenylalanine | C₉H₁₁NO₂ | Naturally occurring amino acid; important for protein synthesis |

| Tyrosine | C₉H₁₁NO₃ | Contains an additional hydroxyl group; involved in neurotransmitter synthesis |

Case Studies and Research Findings

- Neuroprotection Study : A study on (R)-3-amino-2-benzylpropanoic acid hydrochloride demonstrated significant neuroprotective effects against oxidative stress-induced neuronal cell death. The compound was shown to enhance cell viability in vitro under stress conditions, indicating its potential therapeutic role in neurodegenerative diseases.

- Peptide Stability Research : Research highlighted the role of ABPA in improving peptide stability during synthesis. The incorporation of β-amino acids like ABPA into peptide sequences was found to enhance resistance to enzymatic degradation, suggesting improved pharmacokinetic profiles for peptide-based drugs.

Analyse Des Réactions Chimiques

Oxidation Reactions

The amino and benzyl groups in 3-amino-2-benzylpropanoic acid participate in oxidation reactions under controlled conditions:

-

Amino Group Oxidation :

-

The primary amine (−NH₂) can be oxidized to imines (R₂C=NH) or nitriles (R−CN) using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral conditions.

-

Example: Oxidation of the amino group yields intermediates useful for further functionalization.

-

-

Benzyl Group Oxidation :

-

The benzyl side chain undergoes oxidation to form benzoic acid derivatives. Chromium-based oxidants (e.g., CrO₃) are effective for this transformation.

-

| Reaction Type | Reagent/Conditions | Major Product | Yield |

|---|---|---|---|

| Amino oxidation | KMnO₄ (acidic) | Imine intermediates | ~60% |

| Benzyl oxidation | CrO₃ in H₂SO₄ | 3-Amino-2-(carboxyphenyl)propanoic acid | 45–55% |

Reduction Reactions

The carboxylic acid group and aromatic ring can undergo reduction:

-

Carboxylic Acid Reduction :

-

Lithium aluminum hydride (LiAlH₄) reduces the −COOH group to a primary alcohol (−CH₂OH).

-

Example: Reduction yields 3-amino-2-benzylpropanol, a precursor for chiral building blocks.

-

-

Benzyl Group Hydrogenation :

Substitution Reactions

The amino group readily undergoes nucleophilic substitution, enabling diverse derivatization:

-

Acylation :

-

Schiff Base Formation :

Key Substitution Pathways:

-

N-Acylation :

-

Salt Formation :

Enzymatic and Biological Interactions

This compound interacts with biological systems through stereospecific mechanisms:

-

Aminopeptidase N (APN) Inhibition :

-

Peptide Backbone Integration :

-

The β-amino acid structure enhances peptide stability against enzymatic degradation, making it valuable in therapeutic peptide design.

-

Case Study 1: APN Inhibitor Development

-

Objective : Design inhibitors for APN to combat cancer metastasis .

-

Method : Synthesized derivatives via coupling reactions and tested enzymatic inhibition.

-

Results :

Comparative Reactivity with Analogues

Propriétés

IUPAC Name |

2-(aminomethyl)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJYVEBBGKNAHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90298934 | |

| Record name | 3-amino-2-benzylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95598-13-3 | |

| Record name | 3-amino-2-benzylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90298934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.